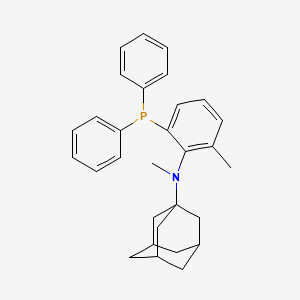
N(R)-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a phosphino group, a methylphenyl group, and an adamantane backbone. The presence of these functional groups imparts unique chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Adamantane Backbone: The adamantane structure is synthesized through a series of cyclization reactions.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via Friedel-Crafts alkylation.
Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a phosphination reaction.
Final Assembly: The final step involves the coupling of the adamantane backbone with the methylphenyl and diphenylphosphino groups under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential as a bioactive molecule in drug discovery.
Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-2-amine: Similar structure but with a different position of the methyl group.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-3-amine: Another positional isomer.
N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-4-amine: Yet another positional isomer.
Uniqueness
The uniqueness of N®-(2-(Diphenylphosphino)-6-methylphenyl)-N-methyladamantan-1-amine lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C30H34NP |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
N-(2-diphenylphosphanyl-6-methylphenyl)-N-methyladamantan-1-amine |
InChI |
InChI=1S/C30H34NP/c1-22-10-9-15-28(32(26-11-5-3-6-12-26)27-13-7-4-8-14-27)29(22)31(2)30-19-23-16-24(20-30)18-25(17-23)21-30/h3-15,23-25H,16-21H2,1-2H3 |
InChI-Schlüssel |
ZFVKYSBEBCYADT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)

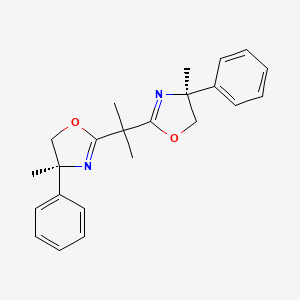
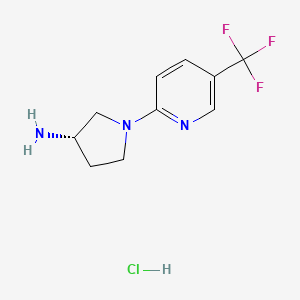

![1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
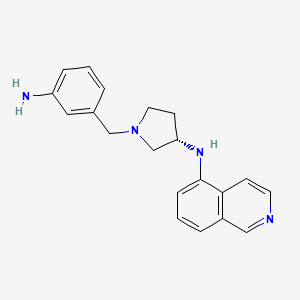
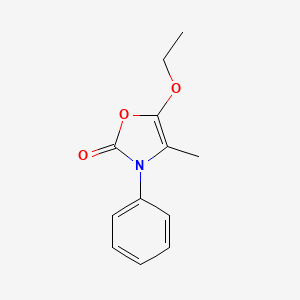
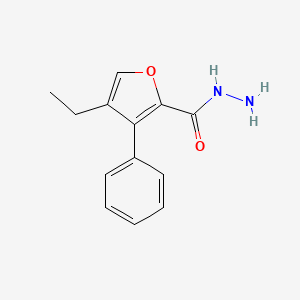

![Dicyclohexyl(2',6'-diethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12879837.png)
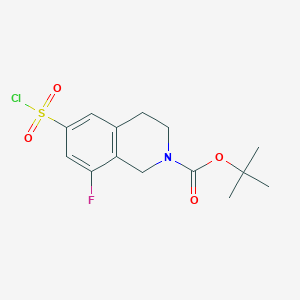
![2-[(5-Amino-3-methyl-1,2-oxazol-4-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B12879847.png)
